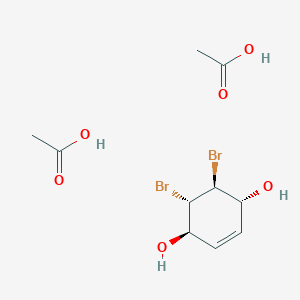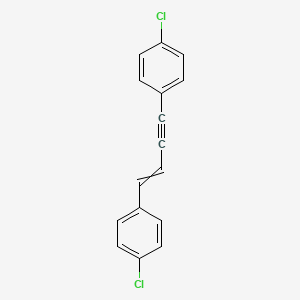
1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) is an organic compound with the molecular formula C16H12Cl2 This compound is characterized by the presence of a buten-3-yne linkage between two 4-chlorobenzene rings
Vorbereitungsmethoden
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) typically involves the coupling of 4-chlorobenzene derivatives with buten-3-yne intermediates. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene rings, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Addition: The buten-3-yne linkage can undergo addition reactions with halogens or hydrogen halides, resulting in the formation of dihalo or haloalkene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecules. The pathways involved may include inhibition of enzymatic activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) can be compared with similar compounds such as:
1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene): This compound lacks the chlorine atoms, resulting in different reactivity and applications.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methylbenzene): The presence of methyl groups instead of chlorine atoms alters the compound’s electronic properties and reactivity.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene): The fluorine atoms provide different steric and electronic effects compared to chlorine, influencing the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
CAS-Nummer |
136612-81-2 |
|---|---|
Molekularformel |
C16H10Cl2 |
Molekulargewicht |
273.2 g/mol |
IUPAC-Name |
1-chloro-4-[4-(4-chlorophenyl)but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C16H10Cl2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h1,3,5-12H |
InChI-Schlüssel |
XSDMORYYUPHIAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)

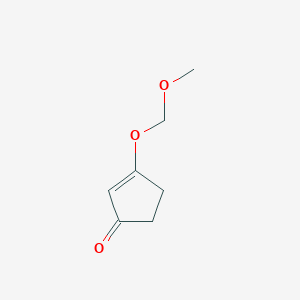
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
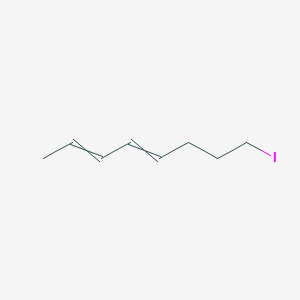
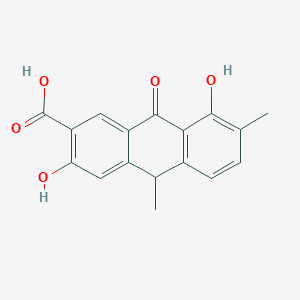
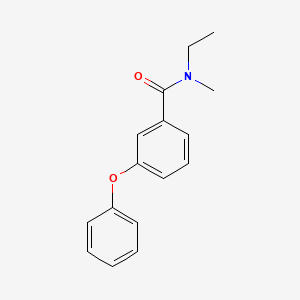
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
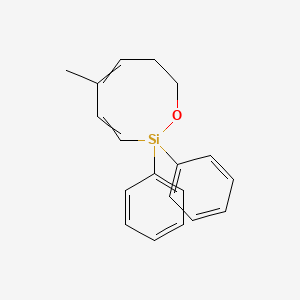
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
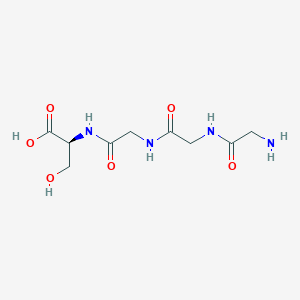
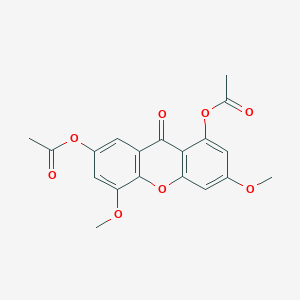
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
